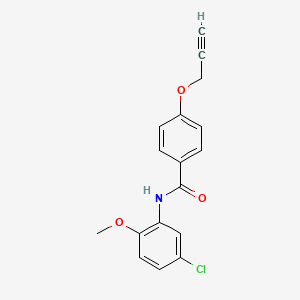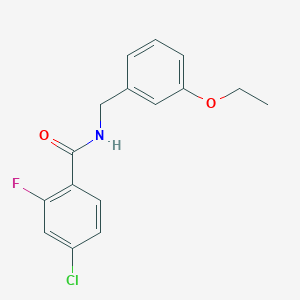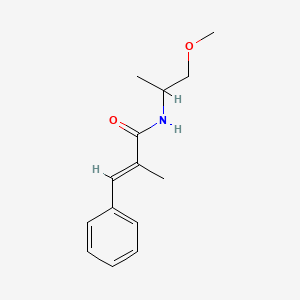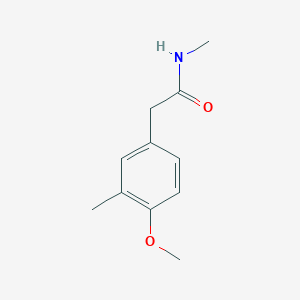
N-(5-chloro-2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as CAY10572, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of benzamide derivatives and is used as a selective inhibitor of the protein kinase CK1δ. This compound has gained significant attention due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
CAY10572 acts as a selective inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. CK1δ is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes. The inhibition of CK1δ by CAY10572 leads to the dysregulation of these processes, ultimately leading to cell death in cancer cells. Moreover, the inhibition of CK1δ by CAY10572 has been shown to reduce the phosphorylation of tau protein, which is a key factor in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
CAY10572 has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the activity of CK1δ. Moreover, CAY10572 has been found to inhibit the aggregation of tau protein, which is a hallmark of Alzheimer's disease. In addition, CAY10572 has been shown to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CAY10572 has several advantages for lab experiments. It is a selective inhibitor of CK1δ, which allows for the specific inhibition of this enzyme without affecting other kinases. Moreover, CAY10572 has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are some limitations to the use of CAY10572 in lab experiments. Its low yield of synthesis makes it expensive, and its stability in solution is limited.
Orientations Futures
There are several future directions for the use of CAY10572 in scientific research. One potential application is its use as a therapeutic agent for cancer. The inhibition of CK1δ by CAY10572 has been shown to induce cell death in cancer cells, and further studies are needed to determine its efficacy in vivo. Moreover, the inhibition of tau protein aggregation by CAY10572 has potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine its efficacy in animal models of the disease. Additionally, the use of CAY10572 as a potential therapeutic agent for Parkinson's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of CAY10572 involves a series of reactions starting from 5-chloro-2-methoxyaniline. The first step involves the protection of the amino group by reacting it with tert-butyldimethylsilyl chloride to form the corresponding silyl ether. The protected amine is then reacted with 4-bromo-2-propyn-1-ol in the presence of sodium hydride to form the propargyl ether. The final step involves the deprotection of the silyl ether by treatment with tetra-n-butylammonium fluoride to obtain the desired product, CAY10572. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
CAY10572 has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of CK1δ, a protein kinase that plays a crucial role in various cellular processes such as cell cycle regulation, DNA damage response, and circadian rhythm. CK1δ is overexpressed in many cancers, and its inhibition by CAY10572 has been shown to induce cell death in cancer cells. Moreover, CAY10572 has also been found to inhibit the aggregation of tau protein, which is a hallmark of Alzheimer's disease. In addition, CAY10572 has been shown to improve motor function in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-3-10-22-14-7-4-12(5-8-14)17(20)19-15-11-13(18)6-9-16(15)21-2/h1,4-9,11H,10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCGAABTISTTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-prop-2-ynoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5492289.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5492299.png)
![1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5492303.png)
![3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5492309.png)
![3-benzyl-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5492315.png)

![3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5492336.png)
![4-[(4-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}piperidin-1-yl)methyl]pyridine](/img/structure/B5492342.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5492348.png)
![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5492370.png)

![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5492379.png)
